molecular formula C7H6INO3 B050680 Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate CAS No. 116387-40-7

Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No. B050680
M. Wt: 279.03 g/mol
InChI Key: LGUKGFMYVHZDEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate often involves oxidative decarboxylation-beta-iodination processes, starting from amino acids or their derivatives. This method allows for the introduction of iodine into previously unfunctionalized positions, enabling further functionalization and derivatization towards complex molecular architectures. For example, a synthesis route involves one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides, leading to the formation of products with a trans relationship between substituents at C-2 and C-3 positions (Boto et al., 2001).

Molecular Structure Analysis

Molecular structure analysis of dihydropyridine derivatives, including Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate, can be explored through crystallographic and molecular modeling studies. These studies reveal details about the compound's geometry, intermolecular interactions, and conformational preferences. For instance, structural characterization and molecular modeling (AM1) have been applied to similar compounds, providing insights into their crystal structures and potential for further chemical manipulation (De Armas et al., 2000).

Chemical Reactions and Properties

The dihydropyridine core of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate is known for its reactivity in various chemical reactions. These reactions can include nucleophilic addition, oxidation, and cycloaddition, offering pathways to a wide range of functionalized products. For example, reactions with protein amino groups or specific reaction conditions can introduce heavy atoms or other functional groups, demonstrating the compound's versatility in synthetic chemistry (Riley & Perham, 1973).

Scientific Research Applications

Epigenetic Modifications and DNA Methylation

  • Research on DNA methyltransferase inhibitors has highlighted the role of epigenetic modifications in cancer, where changes in methylation patterns can lead to the repression of tumor suppressor genes and genetic instability. DNA methylation inhibitors, such as analogs of nucleoside deoxycitidine, have shown potential in restoring suppressor gene expression and exerting antitumor effects (Goffin & Eisenhauer, 2002).

Novel Biomarkers for Cancer Detection

  • The study of 5-hydroxymethylcytosine (5hmC) in cell-free DNA as a novel biomarker for cancer detection emphasizes the importance of understanding DNA modifications in the diagnosis, treatment, and prognosis of cancer. Research suggests that changes in 5hmC patterns may play an active role during carcinogenesis, indicating the potential for early cancer detection and precision oncology (Xu et al., 2021).

Synthesis and Applications of 1,4-Dihydropyridines

  • A review on the synthesis and applications of 1,4-dihydropyridines, which are significant classes of nitrogen-containing heterocyclic compounds, sheds light on their biological applications and synthesis methodologies. These compounds, including variations similar to "Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate," are used in drugs and as starting materials in synthetic organic chemistry due to their biological relevance (Sohal, 2021).

Environmental Impact on Epigenetic Modifications

  • Research on environmental epigenetics explores how various environmental factors, including drugs and pollutants, can induce changes in DNA methylation patterns, particularly focusing on 5-hydroxymethylcytosine (5hmC). This review discusses the implications of these changes for genetic dysfunction and the role of epigenetic modifications in responding to environmental changes, highlighting the importance of understanding the interactions between environmental exposures and genomic flexibility (Efimova et al., 2020).

Safety And Hazards

The safety information for “Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate” includes the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261 .

properties

IUPAC Name

methyl 5-iodo-2-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO3/c1-12-7(11)5-2-4(8)3-9-6(5)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUKGFMYVHZDEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CNC1=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377460
Record name Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate

CAS RN

116387-40-7
Record name Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-5-iodo-nicotinic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution containing 19.48 g of methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate and 36.15 g of N-iodosuccinimide in 500 ml of anhydrous methylene chloride is heated at reflux under a nitrogen atomosphere in the dark for 48 hours. The reaction mixture is concentrated to 150 ml under reduced pressure and the solid which forms is collected by filtration and washed with small portions of cold methylene chloride and benzene to give 16.59 g (47%) of methyl 5-iodo-2-oxo-1,2-dihydro-3-pyridinecarboxylate as a pale yellowish solid. This material is sufficiently pure for the next reaction; its properties upon recrystallization from ethyl acetate are as follows: m.p. 190°-192° C.; NMR (DMSO-d6, 300 MHz) delta 3.71 (s, 3H), 7.93 (d, 1H, J=2.26 Hz), 8.10 (d, 1H, J=2.26 Hz), IR (KBr) 2500-3050 (broad), 1725, 1630, 1585, 1475, 1425, 1320, 1260, 1235, 1180, 1150, 1105, 1065, 965, 875 and 800 cm-1M/S (279, M+), 247, 127 and 93.
Quantity
19.48 g
Type
reactant
Reaction Step One
Quantity
36.15 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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